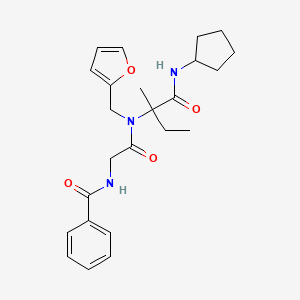![molecular formula C21H21N3O B11445634 N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445634.png)
N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a fused bicyclic system with an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, derivatives of imidazo[1,2-a]pyridines have shown potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Additionally, some derivatives have been investigated for their anticancer properties and potential use in treating cardiovascular diseases and Alzheimer’s disease . In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines exert their effects by blocking γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . Other derivatives may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells or enzymes in bacterial and viral pathogens . The exact mechanism of action depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives like zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. For example, zolpidem is commonly used as a sedative-hypnotic agent for treating insomnia, while alpidem has anxiolytic properties . The unique combination of substituents in this compound may confer distinct advantages, such as enhanced potency or selectivity for specific targets .
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-13-7-5-8-14(2)18(13)22-21-19(17-11-10-16(4)25-17)23-20-15(3)9-6-12-24(20)21/h5-12,22H,1-4H3 |
InChI Key |
QLNBKQCMJMOFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3C)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11445553.png)

![N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11445567.png)
![N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11445569.png)
![N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide](/img/structure/B11445571.png)

![6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11445600.png)
![ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445607.png)
![2-methoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11445627.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11445628.png)

![4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11445630.png)
![2,2-dimethyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11445639.png)
![2-[4-(methylsulfanyl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11445640.png)
